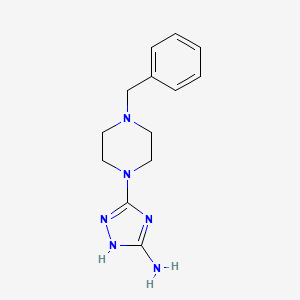![molecular formula C9H6OS B1270333 ベンゾ[b]チオフェン-2-カルバルデヒド CAS No. 3541-37-5](/img/structure/B1270333.png)
ベンゾ[b]チオフェン-2-カルバルデヒド
概要
説明
Benzo[b]thiophene-2-carboxaldehyde is a useful research compound. Its molecular formula is C9H6OS and its molecular weight is 162.21 g/mol. The purity is usually 95%.
The exact mass of the compound Benzo[b]thiophene-2-carboxaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzo[b]thiophene-2-carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[b]thiophene-2-carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
ベンゾ[b]チオフェン-2-カルバルデヒドは非常に重要なヘテロ環誘導体です。 それは、さまざまな分子の合成のための有機合成における中間体として使用されてきました .
生物活性化合物の調製
この化合物は、生物活性化合物の合成に使用されてきました . これらには、製薬、農薬、および潜在的な健康または農業上の利点を持つその他の物質が含まれる可能性があります。
合成方法
ベンゾ[b]チオフェン-2-カルバルデヒドの新規な迅速合成が報告されています。 これは、メチルチオベンゼンとBuLiとDMFの一鍋逐次反応に基づいており、80%の単離収率で化合物を与えます . この方法は、化合物を生産するための便利で効率的な方法を提供します。
化学工業
ベンゾ[b]チオフェン-2-カルバルデヒドは、化学工業で使用される重要な原料および中間体です . これは、さまざまな化学物質および物質の製造に使用できます。
染料製造
この化合物は、染料分野で使用されています . これは、さまざまなタイプの染料の製造に使用でき、最終製品の色と品質に貢献します。
製薬業界
製薬業界では、ベンゾ[b]チオフェン-2-カルバルデヒドが原料および中間体として使用されています . これは、さまざまな医薬品の合成に使用でき、最終製品の有効性と安全性に貢献します。
作用機序
Target of Action
Benzo[b]thiophene-2-carboxaldehyde is a potential STING agonist . STING (Stimulator of Interferon Genes) is a protein that plays a crucial role in the innate immune response to viral and bacterial infections .
Mode of Action
The compound interacts with the surrounding residues of STING, including two hydrogen bonds, a π-cation interaction, and a π-π stacking interaction . It lacks h-bond interactions with ser162 and thr263 of sting, suggesting that introducing h-bond interactions between the agonist and these residues may improve its sting activating activity .
Result of Action
As a potential sting agonist, it may enhance the innate immune response .
Action Environment
The action, efficacy, and stability of Benzo[b]thiophene-2-carboxaldehyde can be influenced by various environmental factors. For instance, the compound should be stored under inert gas in a dry, cool, and well-ventilated place . It’s also important to avoid dust formation
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-benzothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSVNPSWARVMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353043 | |
| Record name | Benzo[b]thiophene-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3541-37-5 | |
| Record name | Benzo[b]thiophene-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzothiophene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic utility of Benzo[b]thiophene-2-carboxaldehyde in polymer chemistry?
A2: Benzo[b]thiophene-2-carboxaldehyde serves as a valuable building block for synthesizing polymers with extended conjugation, specifically poly(thieno[2′,3′:1,2]benzo[4,5-b]thiophene-2,6-diylvinylenearylenevinylene)s []. When reacted with bis-Wittig salts, the aldehyde functionality of Benzo[b]thiophene-2-carboxaldehyde facilitates the formation of vinylene bridges, resulting in polymers with interesting optoelectronic properties. These polymers have potential applications in organic electronics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
methanone](/img/structure/B1270250.png)

![2-amino-3-{[(2-nitrophenyl)methylene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1270282.png)
![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B1270290.png)

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)



![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)




